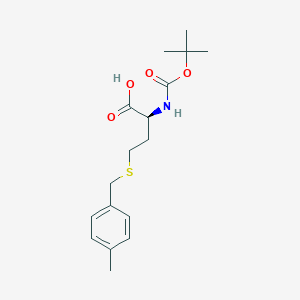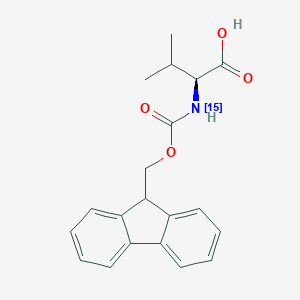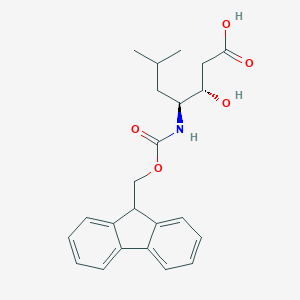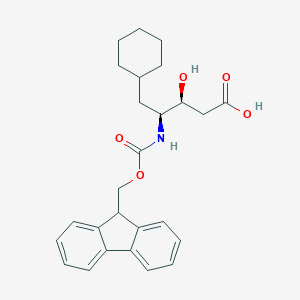
(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used in this analysis.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It can include looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
N-tert-Butoxycarbonylation of Amines
A study by Heydari et al. (2007) demonstrates the efficient and environmentally benign use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines. This process is crucial for peptide synthesis, as N-tert-butoxycarbonyl amino acids resist racemization. The tert-butoxycarbonyl group is easily cleaved, making it a versatile protective group in the synthesis of multifunctional targets (Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Synthesis of Non-proteinogenic Amino Acids
Qin et al. (2014) highlighted the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in Biotin production. This work illustrates the role of tert-butoxycarbonyl-protected amino acids in synthesizing complex molecules involved in essential metabolic cycles (Qin, Tang, Wang, Wang, Huang, Wang, & Huang, 2014).
Development of Pharmaceutical Intermediates
Abreu et al. (2003) explored the synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety through Michael addition and palladium-catalyzed cross-couplings. This methodology supports the development of amino acid derivatives linked to therapeutic compounds (Abreu, Silva, Ferreira, & Queiroz, 2003).
Synthesis of Protected Amino Acid Derivatives
Temperini et al. (2020) presented a synthetic strategy for orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing tert-butyloxycarbonyl as a protective group. This approach is integral for synthesizing non-proteinogenic amino acids with specific configurations, showcasing the versatility of tert-butyloxycarbonyl protection in complex amino acid synthesis (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its Material Safety Data Sheet (MSDS) and understanding the precautions needed when handling it.
Future Directions
This involves looking at current research on the compound and identifying potential future applications or areas of study.
I hope this general information is helpful. If you have a specific question about a particular aspect of “(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid” or another compound, feel free to ask!
properties
IUPAC Name |
(2S)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUGCVMBJYHYNA-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427358 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid | |
CAS RN |
201419-15-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)











![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)